[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of its functional groups.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds in this compound.
Common Reagents and Conditions
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, used in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methylphenylcarbamate: Shares a similar chlorophenyl group but differs in other functional groups.
5-Bromopyridine-3-carboxylate: Contains the bromopyridine carboxylate group but lacks the chlorophenyl and carbamoyl groups.
Uniqueness
[(3-chlorophenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
[2-(3-chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c15-10-4-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-2-11(16)5-12/h1-7H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMGOJCDXZXPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)COC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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